molecular formula C9H10O2 B1584665 4-Hydroxy-3-methyl-2-(2-propynyl)-2-cyclopentene-1-one CAS No. 41301-27-3

4-Hydroxy-3-methyl-2-(2-propynyl)-2-cyclopentene-1-one

Cat. No.: B1584665
CAS No.: 41301-27-3
M. Wt: 150.17 g/mol
InChI Key: ISFGTDAAYLSOFY-QMMMGPOBSA-N
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Description

4-Hydroxy-3-methyl-2-(2-propynyl)-2-cyclopentene-1-one is a chemical compound known for its unique structure and properties. It is an alcohol moiety of a synthetic pyrethroid, which exhibits strong killing and knockdown activity against insects

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-methyl-2-(2-propynyl)-2-cyclopentene-1-one typically involves multiple steps. One efficient method starts with dimethyl 3-oxoglutarate, which undergoes a series of reactions to form the desired compound . The key steps include the transformation of dimethyl-2-allyl-3-oxo glutarate to a diketone intermediate, followed by regioselective decarboxylation and coupling with methylglyoxal . The final product is obtained through treatment with aqueous sodium hydroxide solution .

Industrial Production Methods: Industrial production methods for this compound often involve optimizing the synthetic route to increase yield and purity. The addition of catalytic amounts of lithium iodide has been found to improve the yield and reduce reaction time . These methods are designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-methyl-2-(2-propynyl)-2-cyclopentene-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents and nucleophiles .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

4-Hydroxy-3-methyl-2-(2-propynyl)-2-cyclopentene-1-one has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of more complex molecules . In biology, it serves as a model compound for studying enzyme-catalyzed reactions. Additionally, in the industry, it is utilized in the production of insecticides and other agricultural chemicals .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 4-Hydroxy-3-methyl-2-(2-propynyl)-2-cyclopentene-1-one include allethrin and 2-propynylrethrin . These compounds share structural similarities but differ in their side chains and overall reactivity.

Uniqueness: What sets this compound apart is its enhanced insecticidal activity compared to its analogs. It has been shown to have over 1.5 times the killing activity and twice the knockdown activity of allethrin against houseflies and mosquitoes . This makes it a valuable compound for developing more effective insecticides.

Properties

IUPAC Name

4-hydroxy-3-methyl-2-prop-2-ynylcyclopent-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-3-4-7-6(2)8(10)5-9(7)11/h1,8,10H,4-5H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFGTDAAYLSOFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)CC1O)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41301-27-3
Record name 4-hydroxy-3-methyl-2-(prop-2-yn-1-yl)cyclopent-2-en-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods I

Procedure details

In an autoclave, 4-hydroxy-4-methyl-5-propargyl-2-cyclopentenone (3 g) and water (400 ml) were charged, and the resultant mixture was stirred at 150° C. for 6 hours in a nitrogen atmosphere. After cooling, sodium chloride (50 g) was added to the reaction mixture, the resulting mixture was extracted with ethyl acetate. The extract was concentrated under reduced pressure and purified on column chromatography to give 2-propargyl-3-methyl-4-hydroxy-2-cyclopentenone (2.7 g). Yield, 90% nD21 1.5148.
Quantity
3 g
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reactant
Reaction Step One
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400 mL
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reactant
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resultant mixture
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50 g
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reactant
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Synthesis routes and methods II

Procedure details

Into a reaction vessel, a solution of 4-hydroxy-4-methyl-5-propargyl-2-cyclopentenone (3 g) and MgCl2.6H2O (4.0 g) in water (120 ml) was charged, and the temperature was elevated up to 100° C. The contents were adjusted to pH 6.8 with 0.1 N NaOH solution, and stirring was continued at 100° C. for 4 hours, during which the pH was maintained at 6.8 to 7.0. After cooling, NaCl (40 g) was added to the reaction mixture and extracted with ether (120 ml) 4 times. The extracts were combined together, dried over anhydrous magnesium sulfate and concentrated at 40° C. under reduced pressure to give an oily substance (2.5 g). The oily substance was chromatographed with silica gel (30 g), followed by development with a solvent mixture of ethyl acetate and hexane (1:2 by volume) to give 2-propargyl-3-methyl-4-hydroxy-2-cyclopentenone (2.3 g). Yield, 77%. N.M.R. (CDCl3, internal standard TMS, δ ppm, 90 MHz): 4.60 (broad d, 1H, 4-H); 3.95 (broad s, 1H, 4-OH); 3.04 (d, 2H, --CH2 --C≡H); 2.65 (d of d, 1H, 5-H); 2.38 (d of d, 1H, 5 -H); 2.20 (s, 3H, 3-CH3); 1.98 (s, 1H, C≡CH).
Quantity
3 g
Type
reactant
Reaction Step One
[Compound]
Name
MgCl2.6H2O
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
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0 (± 1) mol
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40 g
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Synthesis routes and methods III

Procedure details

In the same flask as in Example 1, 20% sulfuric acid (10 ml) was charged, and dl-3-acetoxy-2-propargyl-3-methyl-4-cyclopentenone (1.92 g) was dropwise added thereto in 1 hour while keeping the inner temperature at 0° C. After completion of the dropwise addition, the resultant mixture was stirred at the same temperature as above for 3 hours. The reaction mixture was subjected to post-treatment and purification as in Example 1 to give 1.38 g of 4-hydroxy-2-propargyl-3-methyl-2-cyclopentenone. Yield, 91%.
Quantity
1.92 g
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reactant
Reaction Step One
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resultant mixture
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0 (± 1) mol
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10 mL
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Synthesis routes and methods IV

Procedure details

In a reaction vessel, water (200 ml) and 5-methyl-2-furylpropargylcarbinol (5 g) were charged, and the pH value was adjusted to 4 with an aqueous 1/3N NaOH solution and an aqueous 1/3N HCl solution. The temperature was elevated to 100° C. to reflux, and the mixture was stirred under reflux for 16 hours while maintaining the pH value of 3.8 to 4.1 by the addition of an aqueous 1/3N NaOH solution and an aqueous 1/3N HCl solution. Then, the pH value was adjusted to 8.0 with an aqueous 1/3N NaOH solution, and stirring under reflux was continued for 4 hours while maintaining the pH value of 7.5 to 8.0 by the addition of an aqueous 1/3N NaOH solution and an aqueous 1/3N HCl solution. After cooling, sodium chloride (70 g) was added, and the mixture was extracted with toluene (100 ml) four times. The extract was concentrated at 60° C. under reduced pressure to remove toluene, whereby an oily substance (4.7 g) was obtained. The crude product was purified by column chromatography with silica gel (60 g) (developing solvent, ethyl acetate-n-hexane (1:2 by volume)) to obtain 2-propargyl-3-methyl-4-hydroxy-2-cyclopentenone (3.4 g). Yield, 68%.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
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solvent
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0 (± 1) mol
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70 g
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Reaction Step Nine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxy-3-methyl-2-(2-propynyl)-2-cyclopentene-1-one
Reactant of Route 2
4-Hydroxy-3-methyl-2-(2-propynyl)-2-cyclopentene-1-one
Reactant of Route 3
Reactant of Route 3
4-Hydroxy-3-methyl-2-(2-propynyl)-2-cyclopentene-1-one
Reactant of Route 4
4-Hydroxy-3-methyl-2-(2-propynyl)-2-cyclopentene-1-one
Reactant of Route 5
4-Hydroxy-3-methyl-2-(2-propynyl)-2-cyclopentene-1-one
Reactant of Route 6
4-Hydroxy-3-methyl-2-(2-propynyl)-2-cyclopentene-1-one

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